(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC5098005
InChI: InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H/t13-;/m1./s1
SMILES: CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol

(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride

CAS No.:

Cat. No.: VC5098005

Molecular Formula: C14H22ClNO

Molecular Weight: 255.78 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride -

Specification

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
IUPAC Name (2R)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Standard InChI InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H/t13-;/m1./s1
Standard InChI Key YOSBFQXBFQPSSC-BTQNPOSSSA-N
Isomeric SMILES CCCN[C@@H]1CCC2=C(C1)C=C(C=C2)OC.Cl
SMILES CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl
Canonical SMILES CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

(R)-(+)-7-Methoxy-N-propyl-2-aminotetraline hydrochloride (CAS: 93503-08-3) is a semi-rigid aminotetralin derivative with the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.78 g/mol . The compound features a tetrahydronaphthalene backbone substituted with a methoxy group at position 7, an aminopropyl chain at position 2, and a hydrochloride counterion. Its stereochemistry is defined by the (R)-configuration at the C2 position, which critically influences its receptor-binding affinity .

Key physicochemical properties include:

  • Density: 1.056 g/cm³

  • Boiling Point: 299.6°C at 760 mmHg

  • LogP: 2.21 (indicating moderate lipophilicity) .

The rigid tetralin scaffold mimics the conformation of dopamine, enabling selective interactions with dopamine receptors .

Synthesis and Stereochemical Resolution

The synthesis of (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride involves multi-step strategies emphasizing stereochemical control. A representative pathway, adapted from studies on analogous aminotetralins, is outlined below :

Reductive Amination of 7-Methoxy-2-Tetralone

7-Methoxy-2-tetralone undergoes reductive amination with n-propylamine in the presence of sodium cyanoborohydride or catalytic hydrogenation agents. This step yields the racemic 7-methoxy-N-propyl-2-aminotetraline intermediate .

Enantiomeric Resolution

Chiral resolution is achieved via diastereomeric salt formation using tartaric acid derivatives or chiral chromatography. The (R)-enantiomer exhibits superior dopamine receptor affinity compared to its (S)-counterpart, as demonstrated in binding assays .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt, enhancing solubility and stability .

Pharmacological Characterization

Dopamine Receptor Agonism

(R)-(+)-7-Methoxy-N-propyl-2-aminotetraline hydrochloride acts as a full agonist at dopamine D₂ and D₃ receptors (D₂R/D₃R). Functional assays in HEK293 cells expressing recombinant D₂R demonstrated robust inhibition of forskolin-stimulated cAMP accumulation, with an EC₅₀ of 0.12 nM—50-fold more potent than dopamine .

Receptor SubtypeEC₅₀ (nM)Efficacy (% vs. Dopamine)
D₂R0.12100%
D₃R2.495%

Data adapted from .

Binding Kinetics

Radioligand displacement studies using [³H]spiperone revealed high-affinity binding to D₂R (Kᵢ = 0.82 nM) and D₃R (Kᵢ = 0.14 nM), with a D₂/D₃ selectivity ratio of 5.9 . The compound’s affinity is modulated by G-protein coupling, as GTPγS shifts binding to a low-affinity state (Kᵢ = 12 nM) .

Receptor Internalization and Signaling

(R)-(+)-7-Methoxy-N-propyl-2-aminotetraline hydrochloride induces D₂R internalization more effectively than dopamine. Confocal microscopy in HEK293 cells showed a 70% reduction in surface receptor density within 30 minutes, compared to 45% for dopamine . This property is critical for its prolonged pharmacological effects and potential use in positron emission tomography (PET) imaging .

Comparative Analysis with Structural Analogs

The compound’s activity is influenced by substituents on the tetralin scaffold:

CompoundD₂R Kᵢ (nM)D₃R Kᵢ (nM)D₂/D₃ Selectivity
(R)-7-Methoxy-N-Pr0.820.145.9
(±)-7-OH-DPAT3116.1950.2
Ropinirole2,67429.391.3

Data sourced from .

The methoxy group at position 7 enhances lipophilicity and D₃R selectivity, while the N-propyl chain optimizes receptor residence time .

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